REACTION_SMILES
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[CH3:1][C:2]1([CH3:13])[CH2:3][CH2:4][CH2:5][c:6]2[cH:7][cH:8][c:9]([CH3:12])[cH:10][c:11]21.[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[Ce:24].[K+:14].[N+:19]([O-:20])([O-:21])=[O:22].[NH4+:23].[O-:15][Br+2:16]([O-:17])[O-:18].[O:26]1[CH2:27][CH2:28][O:29][CH2:30][CH2:31]1.[OH2:25]>>[CH3:1][C:2]1([CH3:13])[CH2:3][CH2:4][C:5](=[O:15])[c:6]2[cH:7][cH:8][c:9]([CH3:12])[cH:10][c:11]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2c(c1)C(C)(C)CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ce]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Br+2]([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1COCCO1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
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Cc1ccc2c(c1)C(C)(C)CCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |